molecular formula C11H16N2O2 B594484 Butyl 4-hydrazinobenzoate CAS No. 129082-78-6

Butyl 4-hydrazinobenzoate

Cat. No.: B594484
CAS No.: 129082-78-6
M. Wt: 208.261
InChI Key: ZTCJMKUOBMZFDN-UHFFFAOYSA-N
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Description

Butyl 4-hydrazinobenzoate (CAS 129082-78-6) is a benzoate ester derivative featuring a hydrazine (-NHNH₂) substituent at the para position of the benzene ring.

Properties

CAS No.

129082-78-6

Molecular Formula

C11H16N2O2

Molecular Weight

208.261

IUPAC Name

butyl 4-hydrazinylbenzoate

InChI

InChI=1S/C11H16N2O2/c1-2-3-8-15-11(14)9-4-6-10(13-12)7-5-9/h4-7,13H,2-3,8,12H2,1H3

InChI Key

ZTCJMKUOBMZFDN-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=C(C=C1)NN

Synonyms

Benzoic acid, 4-hydrazino-, butyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Hydrazine-Functionalized Compounds

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications Safety Profile
Butyl 4-hydrazinobenzoate C₁₁H₁₄N₂O₂ 206.24 Ester, Hydrazine Likely used in organic synthesis or drug development Potential reactivity due to hydrazine
4-(Dimethylamino)benzohydrazide C₉H₁₃N₃O 179.22 Hydrazide, Dimethylamino Studied for hydrogen bonding and crystal structures No specific hazards reported

Key Differences :

  • This compound contains an ester-linked hydrazine group, while 4-(Dimethylamino)benzohydrazide features a hydrazide (-CONHNH₂) group. The latter’s dimethylamino substituent enhances hydrogen-bonding capabilities, as observed in crystallographic studies .
  • Hydrazine derivatives like this compound are prone to oxidation and polymerization reactions, whereas hydrazides may exhibit greater stability due to the amide bond.

Benzoic Acid Derivatives

Table 2: Benzoic Acid-Based Compounds

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Applications Safety Profile
4-Hydroxybenzoic acid C₇H₆O₃ 138.12 Carboxylic acid, Hydroxyl R&D use; precursor for parabens Irritant (MSDS)
4-Hydroxybenzaldehyde C₇H₆O₂ 122.12 Aldehyde, Hydroxyl Ethnopharmacology (antioxidant studies) Limited toxicity data

Structural and Functional Contrasts :

  • This compound replaces the hydroxyl group of 4-hydroxybenzoic acid with a hydrazine moiety and an ester linkage. This substitution increases reactivity but reduces acidity.
  • 4-Hydroxybenzaldehyde’s aldehyde group makes it more electrophilic compared to the ester and hydrazine functionalities in this compound.

Butyl Esters

Table 3: Comparison of Butyl Esters

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Boiling Point (°C) Key Applications Hazards
This compound C₁₁H₁₄N₂O₂ 206.24 Ester, Hydrazine Not available Potential specialty chemical Likely reactive; no specific data
Butyl Acrylate C₇H₁₀O₂ 128.17 Acrylate ester 148 Polymer production, adhesives Flammable, skin irritant, sensitizer
Butyl Acetate C₆H₁₂O₂ 116.16 Acetate ester 126 Solvent for coatings, inks Low toxicity; flammable
Butyl Carbitol Acetate C₁₀H₂₀O₄ 204.30 Glycol ether ester 246.7 High-boiling solvent for paints Low volatility; minimal hazards

Functional and Industrial Insights :

  • Butyl Acrylate’s low boiling point (148°C) and acrylate group make it ideal for free-radical polymerization, whereas this compound’s hydrazine group may limit its use in high-temperature processes.
  • Butyl Acetate’s volatility and fruity odor suit it for solvent applications, contrasting with this compound’s likely lower volatility and niche reactivity.
  • Butyl Carbitol Acetate ’s high boiling point (246.7°C) and glycol ether structure enhance its utility in industrial coatings, a role less likely for hydrazine-containing esters due to stability concerns.

Q & A

Basic Synthesis and Optimization

Q: What are the recommended methods for synthesizing Butyl 4-hydrazinobenzoate, and how can reaction conditions be optimized? A: The synthesis typically involves hydrazine substitution of a pre-functionalized benzoate ester. For example, reacting 4-nitrobenzoic acid with butanol under esterification conditions (acid catalysis, reflux) yields butyl 4-nitrobenzoate, followed by reduction to the amine and subsequent hydrazine coupling. Optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Catalyst use : Transition metals (e.g., Cu(I)) may accelerate hydrazine coupling .
    Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product.

Basic Characterization Techniques

Q: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached? A: Key techniques include:

  • NMR : 1H^1H NMR (DMSO-d6) reveals hydrazine protons at δ 8.5–9.5 ppm (broad), ester carbonyl at δ 165–170 ppm in 13C^{13}C NMR. Aromatic protons appear as doublets (J ≈ 8 Hz) due to para-substitution .
  • IR : Stretching vibrations for N–H (3300–3400 cm1^{-1}) and C=O (1720–1740 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : ESI-MS in positive mode shows [M+H]+^+ peaks; fragmentation patterns should align with hydrazine cleavage (e.g., loss of NH2_2NH2_2) .
    Interpretation requires cross-validation with synthetic intermediates to distinguish artifacts from target signals.

Advanced Data Contradiction Analysis

Q: How can researchers resolve discrepancies in reported solubility or stability data for this compound across studies? A: Contradictions often arise from solvent polarity, pH, or measurement techniques. To address this:

  • Standardize conditions : Test solubility in DMSO, methanol, and buffered aqueous solutions (pH 4–10) under controlled temperatures (25°C, 37°C) .
  • Analytical validation : Use HPLC (C18 column, UV detection at 254 nm) to quantify degradation products over time. Stability studies should include light exposure and oxygen sensitivity assessments .
  • Reproducibility protocols : Replicate experiments using identical equipment (e.g., Karl Fischer titration for moisture content) .

Advanced Mechanistic and Computational Studies

Q: What computational modeling approaches are suitable for predicting the reactivity of this compound in novel synthetic pathways? A:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity of the carbonyl group and hydrazine nucleophilicity .
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina; validate with experimental IC50_{50} values .
  • Reaction pathway simulation : Transition state analysis (Gaussian 09) identifies rate-limiting steps in hydrazine-mediated reactions .

Methodological Experimental Design

Q: How should researchers design experiments to investigate the catalytic activity of this compound in organic transformations? A: A robust design includes:

  • Control experiments : Compare reactions with/without catalyst and with alternative hydrazine derivatives .
  • Kinetic profiling : Use in situ FTIR or GC-MS to monitor intermediate formation (e.g., imine or azo compounds) .
  • Parameter screening : Employ a Taguchi array to test temperature (40–100°C), solvent (THF, acetonitrile), and catalyst loading (1–5 mol%) .

Advanced Pharmacological Data Analysis

Q: What statistical methods are recommended for analyzing dose-response relationships in pharmacological studies involving this compound? A:

  • Nonlinear regression : Fit data to a Hill equation (GraphPad Prism) to calculate EC50_{50} and assess cooperativity .
  • Reproducibility metrics : Compute intraclass correlation coefficients (ICC) for inter-assay variability; ICC >0.9 indicates high reliability .
  • Multivariate analysis : PCA or PLS-DA (SIMCA) identifies confounding variables (e.g., solvent effects) in bioactivity datasets .

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